molecular formula C5H11ClN2O2 B2650476 (R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride CAS No. 1415242-47-5

(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride

Cat. No. B2650476
CAS RN: 1415242-47-5
M. Wt: 166.61
InChI Key: MRFVHKKRJHSCBD-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride, also known as AzePharma Amino Acid Ester Hydrochloride, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of isoxazolidine, which is a five-membered heterocyclic compound containing an oxygen and nitrogen atom in the ring. The hydrochloride salt of (R)-4-Amino-2-ethylisoxazolidin-3-one is a white crystalline powder that is highly soluble in water and ethanol.

Scientific Research Applications

Controlled Release of Bioactive Compounds

(R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride plays a significant role as a precursor in the synthesis of imidazolidin-4-ones, which have practical applications in the controlled release of fragrant aldehydes and ketones. This controlled release mechanism is essential for developing profragrances, enabling the slow and sustained release of aroma compounds, thereby enhancing the longevity and effectiveness of fragrances in various consumer products (Trachsel et al., 2012).

Heterocyclic Tautomerism Studies

The chemical's structure has facilitated studies in heterocyclic tautomerism, particularly in the reassignment of crystal structures of related derivatives. These studies contribute to a deeper understanding of the dynamic equilibrium between different molecular forms, impacting the design and optimization of pharmaceutical compounds by revealing insights into their stability, reactivity, and interaction mechanisms (Gzella et al., 2014).

Stereoselectivity in Organic Synthesis

Research has highlighted the compound's utility in investigating unanticipated stereoselectivity in reactions, particularly involving primaquine alpha-aminoamides. This aspect is crucial for synthesizing bioactive oligopeptides, where controlling stereoselectivity can significantly influence the biological activity and efficacy of peptide-based drugs (Ferraz et al., 2007).

Synthesis of Novel Azoles

The compound has been instrumental in the synthesis of novel 3-amino-5-trifluoromethylazoles, showcasing the versatility of (R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride in constructing complex heterocyclic frameworks. Such compounds are of interest due to their potential applications in medicinal chemistry and agrochemicals, highlighting the compound's contribution to expanding the chemical space of biologically active molecules (Martins et al., 2006).

Antimicrobial Activities

Its application extends to the synthesis of compounds with potential antimicrobial activities. For instance, derivatives synthesized from 3-acetyl-8-ethoxycoumarin exhibited promising antimicrobial properties, underlining the importance of (R)-4-Amino-2-ethylisoxazolidin-3-one hydrochloride derivatives in discovering new antimicrobials (Mohamed et al., 2012).

properties

IUPAC Name

(4R)-4-amino-2-ethyl-1,2-oxazolidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-2-7-5(8)4(6)3-9-7;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFVHKKRJHSCBD-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)[C@@H](CO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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